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Introduction

Copanlisib Dihydrochloride (formerly BAY 80-6946) is a potent pan-class |
phosphatidylinositol 3-kinase (PI13K) inhibitor with predominant activity against the p110a and
p110d isoforms.[1] It is a critical tool for in vivo animal studies aimed at investigating the
therapeutic potential of PI3K pathway inhibition in various cancer models and other diseases.
These application notes provide detailed protocols and dosage information to guide
researchers in designing and executing in vivo animal studies with Copanlisib
Dihydrochloride.

Mechanism of Action

Copanlisib inhibits the PIBK/AKT/mTOR signaling pathway, which is a crucial regulator of cell
growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common
feature in many human cancers. By inhibiting PI3K, copanlisib effectively blocks downstream
signaling, leading to decreased tumor cell proliferation and induction of apoptosis.[1]
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Caption: The PIBK/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.
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Caption: General experimental workflow for an in vivo animal study using Copanlisib.

Quantitative Data Summary

The following table summarizes reported in vivo dosages of Copanlisib Dihydrochloride in
various animal models. It is crucial to note that the optimal dose may vary depending on the

specific animal model, tumor type, and experimental endpoint.
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Animal Cancer/Dise Administrat Dosing
Dosage . Reference
Model ase Model ion Route Schedule
) Gastrointestin )
Athymic Intravenous 3 times per
) al Stromal 14 mg/kg ) [1]
Nude Mice (i.v.) week
Tumor (GIST)
Various tumor
) xenografts Every 2 days
Athymic 0.5-10 Intravenous
(lung, colon, ] for4,5, 0r 6
Nude Rats ) mg/kg (i.v.)
glioma, doses
breast)
3 weeks on/
) o 1.8,6,0r18 Intravenous
Wistar Rats Toxicity Study ] 1 week off for  [2]
mg/m? (i.v.)
16 weeks
3 weeks on/
o 2,6, 0r20/14  Intravenous
Beagle Dogs Toxicity Study ) 1 week off for  [2]
mg/m2 (i.v)
16 weeks
Crl:NMRI BR Genotoxicity 2.5,5,0r10 Intravenous ]
) ) Single dose [2]
Mice Study mg/kg (i.v.)

Experimental Protocols

1.

Materials

Copanlisib Dihydrochloride (lyophilized powder)

Vehicle for reconstitution and dilution: 5% D-Mannitol in sterile water[1] or sterile 0.9%

Sodium Chloride (Saline) solution.

Sterile syringes and needles (e.g., 27-30 gauge)

Appropriate animal model (e.g., athymic nude mice)

Calipers for tumor measurement
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Animal scale
. Preparation of Copanlisib Dihydrochloride for Injection

Reconstitution: Aseptically reconstitute the lyophilized Copanlisib Dihydrochloride powder
with the appropriate volume of the chosen vehicle (5% D-Mannitol or saline) to achieve a
desired stock concentration. Gently swirl to dissolve. Avoid vigorous shaking.

Dilution: Further dilute the stock solution with the same vehicle to the final desired
concentration for injection. The final volume for intravenous injection in mice is typically 5-10
ml/kg.

. In Vivo Xenograft Study Protocol (Example using Athymic Nude Mice)
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Begin precise tumor
measurements using calipers when tumors are established. Tumor volume can be calculated
using the formula: (Length x Width?) / 2.

Randomization: When the average tumor volume reaches approximately 100-200 mms,
randomize the animals into treatment and control groups.

Administration:

o Administer Copanlisib Dihydrochloride intravenously (i.v.) via the lateral tail vein.
o The control group should receive an equivalent volume of the vehicle alone.

o Follow the desired dosing schedule (e.g., 14 mg/kg, 3 times per week).[1]

Efficacy Monitoring:

o Measure tumor volume with calipers 2-3 times per week.

o Monitor the body weight of the animals 2-3 times per week as an indicator of general
health and toxicity.
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o Toxicity Assessment:

o Observe the animals daily for any clinical signs of toxicity, such as changes in behavior,
posture, activity levels, or signs of distress.[2]

o Note any piloerection, ptosis, salivation, or changes in muscle tone.[2]

o Endpoint: Euthanize the animals when the tumors reach a predetermined maximum size
(e.g., 1,200 mm?3), or if there are signs of significant toxicity or morbidity, in accordance with
institutional animal care and use committee (IACUC) guidelines.[1]

o Tissue Collection: At the endpoint, tumors and other relevant tissues can be collected for
further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Toxicity and Safety Considerations

« In preclinical studies, Copanlisib has been generally well-tolerated at therapeutic doses.

 Inrats, doses up to 10 mg/kg administered intravenously were tolerated, with some
reversible adverse effects such as piloerection, ptosis, and reduced muscle tone observed at
the highest dose of 9 mg/kg.[2]

o Common treatment-related adverse events in clinical trials include transient hyperglycemia
and hypertension.[3] Researchers should consider monitoring blood glucose levels in
animals, especially in longer-term studies.

¢ All animal experiments should be conducted under protocols approved by an Institutional
Animal Care and Use Committee (IACUC) and in accordance with all applicable guidelines
for animal welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b15620147#copanlisib-dihydrochloride-dosage-for-in-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://aacrjournals.org/mct/article/19/6/1289/169731/Preclinical-Activity-of-PI3K-Inhibitor-Copanlisib
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209936Orig1s000MultidisciplineR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5035790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5035790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5035790/
https://www.benchchem.com/product/b15620147#copanlisib-dihydrochloride-dosage-for-in-vivo-animal-studies
https://www.benchchem.com/product/b15620147#copanlisib-dihydrochloride-dosage-for-in-vivo-animal-studies
https://www.benchchem.com/product/b15620147#copanlisib-dihydrochloride-dosage-for-in-vivo-animal-studies
https://www.benchchem.com/product/b15620147#copanlisib-dihydrochloride-dosage-for-in-vivo-animal-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620147?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

